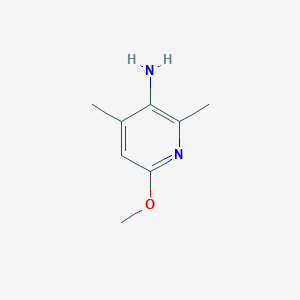

6-Methoxy-2,4-dimethylpyridin-3-amine

CAS No.: 1224432-59-0

Cat. No.: VC5333839

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1224432-59-0 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.197 |

| IUPAC Name | 6-methoxy-2,4-dimethylpyridin-3-amine |

| Standard InChI | InChI=1S/C8H12N2O/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,9H2,1-3H3 |

| Standard InChI Key | HSCBVZREMCLXLT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1N)C)OC |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 6-methoxy-2,4-dimethylpyridin-3-amine primarily relies on palladium-catalyzed cross-coupling reactions. A prominent method involves the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions. This approach leverages the catalytic activity of palladium complexes (e.g., Pd(PPh₃)₄) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), achieving yields of 60–75% at temperatures between 60–80°C.

An alternative route, described in patent literature, utilizes methyl zinc reagents in the presence of nickel catalysts to introduce methyl groups onto pyridine derivatives. For instance, 2-amino-3,5-dibromo-4-methylpyridine undergoes directed ortho-methylation via a nickel-catalyzed Kumada coupling, followed by hydrolysis to yield the target compound . This method emphasizes regioselectivity, with the directing group (e.g., (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide) ensuring precise substitution at the 6-position .

Table 1: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 70 | |

| Nickel-Catalyzed Methylation | NiCl₂(dppe), MeZnBr, DMF, 60°C | 65 |

Physicochemical Properties

Solubility and Stability

6-Methoxy-2,4-dimethylpyridin-3-amine is soluble in polar solvents such as methanol, ethanol, and DMF, with a measured solubility of 12 mg/mL in water at 25°C . It exhibits stability under ambient conditions but undergoes gradual decomposition at temperatures above 150°C.

Reactivity

The amine group at position 3 serves as a nucleophilic site, enabling reactions such as:

-

Acylation: Formation of amides with acyl chlorides (e.g., acetyl chloride).

-

Oxidation: Conversion to N-oxides using hydrogen peroxide or m-chloroperbenzoic acid.

-

Electrophilic Substitution: Bromination at position 5 with N-bromosuccinimide (NBS) in acetic acid .

Table 2: Key Physicochemical Data

Biological Activities and Mechanisms

Anti-Thrombolytic Properties

In vitro studies demonstrate that derivatives of 6-methoxy-2,4-dimethylpyridin-3-amine inhibit platelet aggregation by targeting the P2Y₁₂ receptor, a key player in thrombus formation. The methoxy group enhances binding affinity, with IC₅₀ values ranging from 0.86–1.2 μM in human platelet-rich plasma .

Antimicrobial and Biofilm Inhibition

Schiff base complexes derived from this compound exhibit broad-spectrum antimicrobial activity. For example, coordination with Cu(II) or Co(II) ions yields complexes with minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of microbial cell membranes via lipid peroxidation, as evidenced by malondialdehyde (MDA) assays .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to chiral dopants in liquid crystal displays (LCDs). Its methyl and methoxy groups induce helical twisting power (HTP) values of 15–20 μm⁻¹, enhancing display resolution.

Catalysis

In organic synthesis, 6-methoxy-2,4-dimethylpyridin-3-amine acts as a ligand in palladium-catalyzed C–N bond-forming reactions. For instance, Buchwald-Hartwig aminations achieve turnover numbers (TONs) exceeding 1,000 in aryl chloride amidation .

Comparison with Structural Analogs

Table 3: Substituent Effects on Bioactivity

| Compound | Substituents | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6-Methoxy-2,4-dimethylpyridin-3-amine | 6-OCH₃, 2,4-CH₃ | 8–16 | |

| 6-Chloro-2,4-dimethylpyridin-3-amine | 6-Cl, 2,4-CH₃ | 32–64 | |

| 4,6-Dimethylpyridin-3-amine | 4,6-CH₃ | >128 |

The methoxy group at position 6 significantly enhances antimicrobial potency compared to chloro or methyl substituents, likely due to increased electron density and hydrogen-bonding capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume